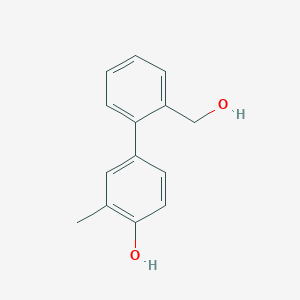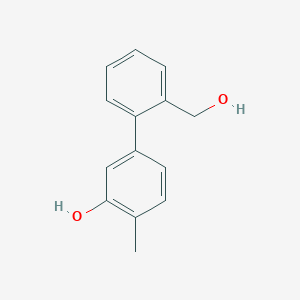
5-(3-Hydroxymethylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxymethylphenyl)-2-methylphenol, 95% (5-HMPMP), also known as 2-methyl-5-hydroxymethylphenol, is a phenol derivative with a wide range of applications in scientific research and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor, and is commonly used as a reagent in organic synthesis. 5-HMPMP is a versatile reagent which can be used in the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP has been used in the study of biochemical and physiological processes, as well as in the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-HMPMP is not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP is believed to be involved in the formation of polymers, including polyesters, polyamides, and polyurethanes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HMPMP are not well understood. However, it is believed to be involved in the formation of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP is believed to be involved in the formation of polymers, including polyesters, polyamides, and polyurethanes.
Vorteile Und Einschränkungen Für Laborexperimente
5-HMPMP has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also a versatile reagent which can be used in the synthesis of a variety of organic compounds. Additionally, 5-HMPMP is relatively safe to use in laboratory experiments, as it has low toxicity and is not flammable.
However, there are some limitations to using 5-HMPMP in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can react with other compounds, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several potential future directions for the use of 5-HMPMP in scientific research. It could be used in the development of new drug delivery systems, as well as in the synthesis of new polymers and other organic compounds. Additionally, further research into the biochemical and physiological effects of 5-HMPMP could lead to the development of new therapeutic agents and treatments. Finally, 5-HMPMP could be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
5-HMPMP can be synthesized using a variety of methods, including the reaction of a phenol with formaldehyde, the reaction of a phenol with an alcohol, and the reaction of a phenol with an aldehyde. The most common method of synthesis is the reaction of phenol with formaldehyde, which produces 5-HMPMP in a two-step process. The first step involves the reaction of phenol with formaldehyde, followed by the addition of an acid catalyst. The second step involves the addition of a base to the reaction mixture, which results in the formation of 5-HMPMP.
Wissenschaftliche Forschungsanwendungen
5-HMPMP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, pesticides, and other organic compounds. In addition, 5-HMPMP has been used in the study of biochemical and physiological processes, as well as in the development of novel drug delivery systems. 5-HMPMP has also been used in the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes.
Eigenschaften
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRTGPCAFAZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683725 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-38-9 |
Source


|
| Record name | 3'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














